Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H10F3NO2S and its molecular weight is 289.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial and Anti-inflammatory Agents : Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate derivatives have been explored for their antimicrobial properties. For instance, the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff Bases showed promising antibacterial and antifungal activity, with some compounds also displaying anti-inflammatory properties (Narayana, Ashalatha, Raj, & Kumari, 2006).
Antibacterial and Antifungal Agents : Synthesis and structure elucidation of novel thiophene and benzothiophene derivatives revealed their potential as cytotoxic agents, demonstrating efficacy against various tumor cell lines and normal fibroblast human cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Chemical Reactions and Synthesis
Chemical Reactivity and Synthesis : this compound has been used in various chemical reactions, such as the recyclization reactions leading to the formation of new chemical structures. This is evident in the research on the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene- 3-carboxylate (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Synthesis of Novel Compounds : The compound has been utilized in the synthesis of various novel compounds, including ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, showcasing its versatility in organic synthesis (Mohamed, 2021).
Biological Applications
Inhibitor of AP-1 and NF-κB Mediated Gene Expression : this compound derivatives have shown promise as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, indicating potential applications in gene expression studies (Palanki et al., 2002).
Optical Characterizations for Photodiode Applications : Research into the optical characterizations of pyrimidine fused quinolone carboxylate moiety, synthesized from ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, suggests potential applications in photodiode technology (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Properties
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h3-5H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFXFDVJHONPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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